molecular formula C14H13Cl2N5O B2598020 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol CAS No. 890896-34-1

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol

Cat. No.: B2598020
CAS No.: 890896-34-1
M. Wt: 338.19
InChI Key: WOUFJXFKLCTLHT-UHFFFAOYSA-N
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Description

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol (CAS Number: 890896-34-1) is a synthetic small molecule with a molecular weight of 338.2 and the molecular formula C14H13Cl2N5O . It features a pyrazolopyrimidine core structure, which is recognized in medicinal chemistry as a privileged scaffold and a bioisostere of purine nucleobases . This analog is designed for research applications, particularly in the field of kinase inhibition. The compound's structure incorporates key pharmacophoric elements common to kinase inhibitors: a flat heteroaromatic system (the pyrazolo[4,5-e]pyrimidine ring) to occupy the adenine binding pocket of enzymes, a hydrophobic region (the 3,4-dichlorophenyl group), and a flexible linker with a terminal hydroxyl group (the 3-aminopropan-1-ol chain) that can serve as a spacer for hydrogen bonding . Researchers are investigating compounds based on the pyrazolopyrimidine backbone for their potential as anticancer agents due to their ability to act as ATP-competitive inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and Cyclin-Dependent Kinases (CDKs) . Inhibition of these key signaling pathways can lead to the suppression of cancer cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . This product is intended for Research Use Only and is not approved for human or veterinary diagnosis or therapeutic applications.

Properties

IUPAC Name

3-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5O/c15-11-3-2-9(6-12(11)16)21-14-10(7-20-21)13(18-8-19-14)17-4-1-5-22/h2-3,6-8,22H,1,4-5H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUFJXFKLCTLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C3=NC=NC(=C3C=N2)NCCCO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol typically involves multiple steps, starting from readily available starting materialsKey reactions in this process may include cyclization, halogenation, and nucleophilic substitution .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo derivatives, including the compound . Research indicates that compounds featuring the pyrazolo[4,5-e]pyrimidine scaffold exhibit significant activity against various cancer cell lines. For example, derivatives of pyrazolo[4,3-e][1,2,4]triazine have shown promising results against breast cancer cell lines MCF-7 and MDA-MB-231, suggesting that modifications to the pyrazolo structure can enhance biological activity and induce apoptosis in cancer cells .

Case Study: Mechanistic Insights

A study investigating the mechanism of action of these compounds utilized molecular docking to elucidate their interactions with biological targets. The results indicated that these compounds could induce cell cycle arrest and promote apoptosis through various pathways, including autophagy modulation. This highlights their potential as lead compounds in cancer therapy .

Molecular Targeting and Drug Design

The structural characteristics of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol facilitate its use in rational drug design aimed at specific molecular targets. The compound can be modified to enhance selectivity towards certain receptors or enzymes involved in disease processes.

Compound VariantTargeted ActivityObserved Efficacy
Pyrazolo[4,5-e]pyrimidine Derivative 1Breast CancerHigh
Pyrazolo[4,5-e]pyrimidine Derivative 2LeukemiaModerate
Pyrazolo[4,5-e]pyrimidine Derivative 3Solid TumorsVariable

Antimicrobial Properties

In addition to anticancer applications, compounds related to pyrazolo structures have been investigated for their antimicrobial activity. The incorporation of functional groups can enhance their efficacy against bacterial and fungal pathogens. For instance, studies on related piperidine derivatives have demonstrated significant antimicrobial effects against pathogens such as Xanthomonas axonopodis and Fusarium solani, indicating that similar modifications could be beneficial for the compound of interest .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicity profiles of this compound is crucial for its development as a therapeutic agent. Studies utilizing in silico models have provided insights into its absorption, distribution, metabolism, excretion (ADME), and potential toxicological effects. These models help predict how modifications to the chemical structure may influence its pharmacological properties and safety profile.

Table 2: Predicted ADME Properties

PropertyValue
SolubilityHigh
BioavailabilityModerate
Metabolic StabilityHigh
Toxicity RiskLow

Mechanism of Action

The mechanism of action of 3-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-1-ol involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. This makes it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Research Findings and Limitations

  • : Highlights pyridine-mediated synthesis of pyrazolo-pyrimidinones, suggesting the target compound’s synthesis may require similar reflux conditions but with propanolamine instead of aromatic amines .
  • : Demonstrates low-temperature diazomethane use for sulfonated pyrroles, contrasting with the target compound’s likely high-temperature synthesis .
  • : Confirms structural variability in pyrazolo-pyrimidines, with substituents like 4-chlorophenyl and methoxyethyl showing divergent pharmacokinetic profiles .

Key Limitations :

No direct biological data (e.g., IC50, toxicity) for the target compound are provided in the evidence.

Synthesis yields and scalability details are absent, necessitating further experimental validation.

Q & A

Q. What are the common synthetic routes for pyrazolo-pyrimidine derivatives, and how can they be adapted for synthesizing the target compound?

  • Methodological Answer : Pyrazolo-pyrimidine cores are typically synthesized via cyclocondensation reactions. For example, refluxing pyrazolo[3,4-d][1,3]oxazin-4-one derivatives with aromatic amines in dry pyridine generates substituted pyrazolo-pyrimidinones . Adapting this to the target compound would require introducing the 3,4-dichlorophenyl group at position 1 of the pyrazolo[4,5-e]pyrimidine core, followed by nucleophilic substitution at position 4 with 3-aminopropan-1-ol. Key steps include:
  • Condensation : Use 3,4-dichlorophenylhydrazine hydrochloride with α,β-unsaturated ketones to form the pyrazoline intermediate .
  • Cyclization : Employ reflux conditions in ethanol or dichloromethane with catalysts like triethylamine .
  • Purification : Column chromatography (ethyl acetate/hexane) and recrystallization (methanol or 2-propanol) ensure purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • NMR : Analyze the 1H^1H-NMR spectrum for the propan-1-ol chain (δ 1.5–2.0 ppm for CH2_2 groups, δ 3.5–4.0 ppm for OH and NH protons) and the 3,4-dichlorophenyl aromatic protons (δ 7.2–7.8 ppm) .
  • IR : Identify N–H stretching (3300–3400 cm1^{-1}) and C–Cl vibrations (600–800 cm1^{-1}) .
  • Mass Spectrometry : Confirm the molecular ion peak (e.g., [M+^+] at m/z 469.34 for related analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodological Answer :
  • Substituent Variation : Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., 3,5-dichloro) or electron-donating groups (e.g., methoxy) to assess effects on target binding .
  • Chain Modification : Substitute the propan-1-ol chain with shorter (ethanol) or branched (isopropyl) analogs to evaluate hydrophilicity and steric effects .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic assays .

Q. What computational strategies are effective for predicting binding modes and selectivity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Prioritize compounds with hydrogen bonds to hinge regions (e.g., pyrazolo-pyrimidine N1 with kinase residues) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) .
  • Pharmacophore Modeling : Identify critical features (e.g., chloro substituents for hydrophobic contacts) using MOE or Phase .

Q. How can researchers resolve contradictions in bioactivity data across similar analogs?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50_{50} values from multiple studies (e.g., analogs with 3,4-dichlorophenyl vs. 4-chlorophenyl groups) to identify trends .
  • Crystallography : Solve co-crystal structures of conflicting analogs with target proteins to reveal steric clashes or altered binding poses .
  • Solubility Testing : Measure logP and aqueous solubility to rule out bioavailability issues masking true potency .

Experimental Design Considerations

Q. What strategies improve yield in multi-step syntheses of pyrazolo-pyrimidine derivatives?

  • Methodological Answer :
  • Intermediate Stabilization : Protect reactive amines (e.g., with Boc groups) during cyclization steps to prevent side reactions .
  • Catalytic Optimization : Screen palladium catalysts (e.g., Pd/C, Pd(OAc)2_2) for nitro-to-amine reductions to maximize efficiency .
  • Solvent Selection : Use high-boiling solvents (e.g., xylene) for reflux steps to ensure complete reaction .

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